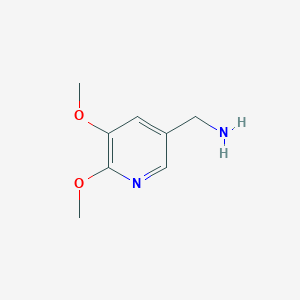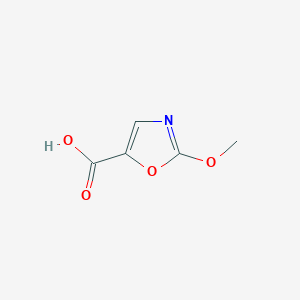
4-Chloro-1-(pyrrolidin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is a chemical compound featuring a pyrrolidine ring substituted with a 4-chloro-1-oxobutyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities and structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 1-(4-Chloro-1-hydroxybutyl)pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-(pyrrolidin-1-yl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function. The presence of the chloro group enhances its binding affinity and specificity towards certain enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: The parent compound, widely used in medicinal chemistry.
Pyrrolidinone: A lactam derivative with similar biological activities.
Pyrrole: An aromatic analog with distinct chemical properties
Uniqueness: 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is unique due to the presence of the 4-chloro-1-oxobutyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for targeted drug design and synthesis .
Eigenschaften
Molekularformel |
C8H14ClNO |
|---|---|
Molekulargewicht |
175.65 g/mol |
IUPAC-Name |
4-chloro-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C8H14ClNO/c9-5-3-4-8(11)10-6-1-2-7-10/h1-7H2 |
InChI-Schlüssel |
OWZIEPLJGKVJOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)CCCCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6'-Fluorospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B8747579.png)
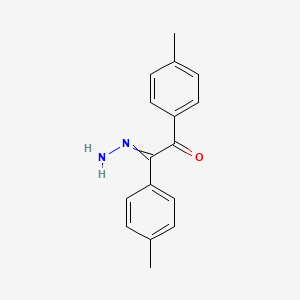
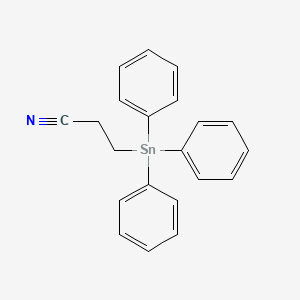
![[4-(1-Hydroxy-1-methylethyl)phenyl]acetaldehyde](/img/structure/B8747604.png)
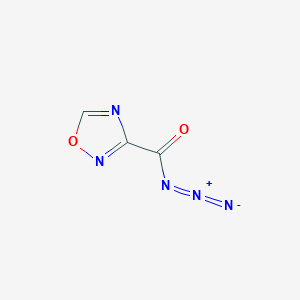
![6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylic Acid](/img/structure/B8747617.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B8747619.png)
